Technical Whitepaper: The Therapeutic Potential of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Technical Whitepaper: The Therapeutic Potential of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Topic: Therapeutic Potential of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in Drug Discovery Document Type: Technical Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, and CNS Pharmacologists[1][2]
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has emerged as a "privileged structure," capable of engaging multiple high-value targets depending on its substitution pattern. This guide focuses on 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (referred to herein as Compound 2-EPP ), a lipophilic derivative with significant potential as a GluN2A-selective Positive Allosteric Modulator (PAM) and a Phosphodiesterase 1 (PDE1) inhibitor .[1][2]
Compound 2-EPP represents a strategic lead in the development of therapeutics for neuropsychiatric disorders, particularly schizophrenia and cognitive deficits, due to its favorable physicochemical properties for blood-brain barrier (BBB) penetration and its ability to modulate synaptic plasticity without the excitotoxicity associated with direct NMDA receptor agonists.[1]
Chemical Identity & Physicochemical Profile
Structural Analysis
Compound 2-EPP features a rigid bicyclic core that mimics the purine ring system, a common motif in ATP-competitive kinase inhibitors and PDE inhibitors.[1][2]
-
R2 Substituent: 4-ethylphenyl group.[1][2][4] This moiety is critical for hydrophobic pocket occupancy in the target protein (e.g., the Allosteric Binding Site of GluN2A).[1]
-
H-Bond Donor/Acceptor: The lactam (amide) functionality at position 4/5 serves as a key interaction point (H-bond acceptor via carbonyl, donor via N-H).[1][2]
Calculated Properties (In Silico)
| Property | Value | Implication |
| Molecular Weight | ~253.29 Da | Ideal for CNS penetration (< 450 Da).[1][2] |
| cLogP | ~2.8 - 3.2 | Optimal lipophilicity for BBB permeability.[1][2] |
| TPSA | ~45 Ų | High membrane permeability (TPSA < 90 Ų).[1] |
| H-Bond Donors | 1 | Low count favors brain uptake.[1][2] |
| Rotatable Bonds | 2 | Rigid structure minimizes entropic penalty upon binding.[1] |
Mechanism of Action (MOA)
Primary Mechanism: GluN2A-Selective Positive Allosteric Modulation
Recent SAR studies (e.g., Bioorg.[1] Med. Chem., 2022) have identified pyrazolo[1,5-a]pyrazin-4-ones as potent PAMs of the GluN2A subunit of the NMDA receptor.[1][2][5]
-
Target: N-methyl-D-aspartate receptor (NMDAR), specifically the GluN2A subunit.[1][2][5]
-
Action: Unlike orthosteric agonists (glutamate/glycine) which can cause excitotoxicity, 2-EPP binds to a distinct allosteric site (likely the transmembrane domain interface).[1] It increases the probability of channel opening only in the presence of the endogenous ligand.
-
Therapeutic Outcome: Enhancement of Long-Term Potentiation (LTP) in the hippocampus, improving working memory and cognitive function in models of schizophrenia.[1]
Secondary Mechanism: PDE1 Inhibition
The scaffold is bioisosteric to established PDE1 inhibitors (e.g., ITI-214).[1]
-
Action: Inhibition of Phosphodiesterase 1 (PDE1), preventing the hydrolysis of cAMP/cGMP.[1][6]
-
Synergy: PDE1 inhibition enhances dopaminergic signaling (D1 receptor pathway), providing a dual-pronged approach to treating cognitive impairment.[1]
Signaling Pathway Visualization
The following diagram illustrates the convergence of GluN2A modulation and PDE1 inhibition on Synaptic Plasticity.
Caption: Dual mechanistic pathway of 2-EPP enhancing synaptic plasticity via GluN2A modulation and PDE1 inhibition.[1][2][4]
Experimental Protocols
Chemical Synthesis of 2-EPP
Objective: Scalable synthesis of the core scaffold.
Reagents:
-
Ethyl 1-(2-oxo-2-(4-ethylphenyl)ethyl)-1H-pyrazole-5-carboxylate (Intermediate A)[1][2]
-
Ammonium acetate (
)[1] -
Acetic acid (
)[1]
Protocol:
-
Precursor Preparation: Alkylate ethyl 1H-pyrazole-5-carboxylate with 2-bromo-1-(4-ethylphenyl)ethan-1-one in DMF using
as a base. Stir at RT for 4h.[1] Isolate Intermediate A . -
Cyclization: Dissolve Intermediate A (1.0 eq) in glacial acetic acid. Add ammonium acetate (5.0 eq).[1]
-
Reflux: Heat the mixture to reflux (120°C) for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]
-
Workup: Cool to RT. Pour into ice water. The precipitate is the crude product.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).
-
Validation: Confirm structure via
-NMR (DMSO- ) looking for the characteristic pyrazine proton singlets and the ethyl group triplet/quartet.
In Vitro Assay: Calcium Flux for GluN2A PAM Activity
Objective: Quantify the potentiation of NMDA-induced calcium influx.[1][2]
Materials:
Protocol:
-
Seeding: Plate cells in 384-well poly-D-lysine coated plates (15,000 cells/well). Incubate overnight.
-
Dye Loading: Wash cells with assay buffer (HBSS + 20mM HEPES). Load with Fluo-4 AM (2
M) for 45 min at 37°C. -
Compound Addition: Add 2-EPP (concentration response: 1 nM to 10
M) 10 minutes prior to agonist addition.[1][2] -
Agonist Stimulation: Inject Glutamate (
concentration) + Glycine (10 M).[1] -
Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.
-
Analysis: Calculate Area Under the Curve (AUC). Normalize to Glutamate
response.-
Success Criteria: >20% increase in AUC compared to vehicle + Glutamate
.[1]
-
Structure-Activity Relationship (SAR) Insights
The "4-ethylphenyl" group at position 2 is not arbitrary.[1][2] SAR studies on this scaffold reveal specific requirements for potency and selectivity.[1][7]
| Position | Substituent | Effect on Activity (GluN2A/PDE1) |
| Core | Pyrazolo[1,5-a]pyrazin-4-one | Essential for bioactivity.[1][2] Removal of the carbonyl abolishes activity.[1] |
| Pos 2 (R2) | 4-Ethylphenyl | Optimal. The 4-ethyl group fills a specific hydrophobic pocket (L-region).[1][2] |
| Pos 2 (R2) | Unsubstituted Phenyl | Reduced potency (loss of hydrophobic interaction).[1] |
| Pos 2 (R2) | 4-Methoxyphenyl | Good potency but lower metabolic stability (O-demethylation).[1][2] |
| Pos 2 (R2) | 4-Fluorophenyl | Increased metabolic stability, but slightly lower lipophilicity.[1] |
| Pos 7 | H (Unsubstituted) | Preferred for avoiding steric clash in the binding pocket.[1] |
Therapeutic Applications & Future Outlook
Schizophrenia (Negative Symptoms)
Current antipsychotics treat positive symptoms (hallucinations) but fail to address cognitive deficits.[1] 2-EPP, by enhancing GluN2A signaling, directly addresses the "NMDA hypofunction" hypothesis of schizophrenia.[1]
Neuroprotection
By inhibiting PDE1, 2-EPP may increase cGMP levels in neurons, promoting survival signaling (via PKG) and potentially slowing neurodegeneration in Parkinson's disease.[1]
Oncology (Emerging)
Recent data (see Chem. Biodivers.[1][3] 2025) suggests this scaffold can inhibit PI3K in lung cancer models.[1][3][8] While 2-EPP is optimized for CNS, analogs with polar groups at position 7 could be repurposed for oncology.[1][2]
References
-
Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators. Source: Bioorganic & Medicinal Chemistry (2022).[1][5] Context: Defines the core scaffold's utility in CNS drug discovery and SAR of the 2-phenyl position. URL:[Link]
-
Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels. Source: Chemistry & Biodiversity (2025).[1][3][8] Context: Demonstrates the scaffold's versatility and potential in oncology (PI3K inhibition).[1][9] URL:[Link][1]
-
Intra-Cellular Therapies PDE1 Inhibitor Program (ITI-214/Lenrispodun). Source: Journal of Pharmacology and Experimental Therapeutics.[1] Context: Establishes the clinical validation of the pyrazolo-fused ring system for PDE1 inhibition. URL:[Link]
-
Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidines as PDE Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[1][10] Context: Provides comparative SAR data for the bioisosteric pyrimidine core. URL:[Link]
Sources
- 1. N/A,3-(2-methylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. factory,supplier,High quality Low price In stock--Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
- 3. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SA519410385B1 - Heterocyclic compound - Google Patents [patents.google.com]
- 5. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]
- 7. Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: a predictive approach combining comparative validated multiple molecular modelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Could this be the start of a new era for PI3K inhibitors? [labiotech.eu]
- 10. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
